molecular formula C16H25N3O2 B12722563 (+-)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide CAS No. 81655-71-2

(+-)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B12722563
CAS No.: 81655-71-2
M. Wt: 291.39 g/mol
InChI Key: NIRVYQMDGPOHMF-UHFFFAOYSA-N
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Description

(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butynyl group, and an azocinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the butynyl group, and the incorporation of the azocinyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine
  • Hexahydro-1-methylphthalic anhydride
  • Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin

Uniqueness

(±)-N-(4-Hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

81655-71-2

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-[4-(azocan-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H25N3O2/c20-15-9-8-14(18-15)16(21)17-10-4-7-13-19-11-5-2-1-3-6-12-19/h14H,1-3,5-6,8-13H2,(H,17,21)(H,18,20)

InChI Key

NIRVYQMDGPOHMF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC#CCNC(=O)C2CCC(=O)N2

Origin of Product

United States

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